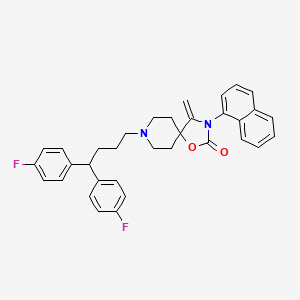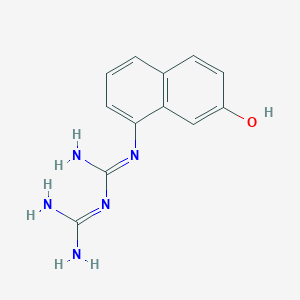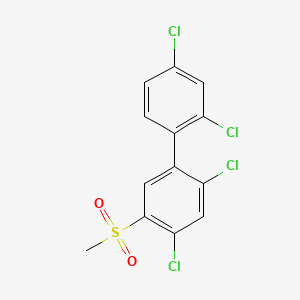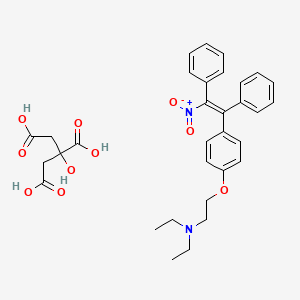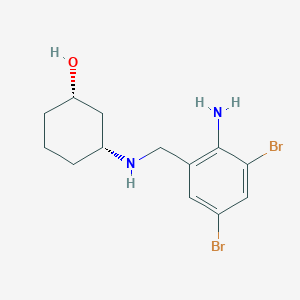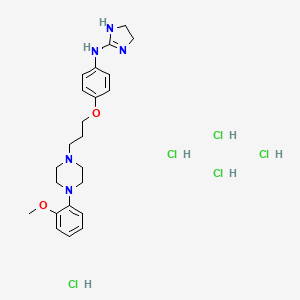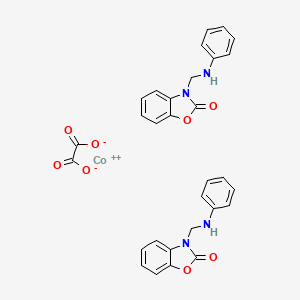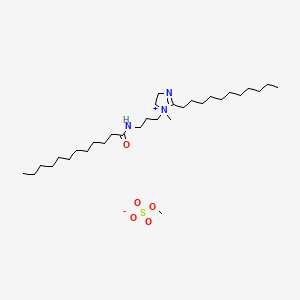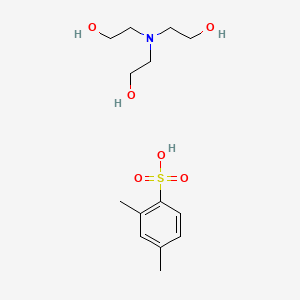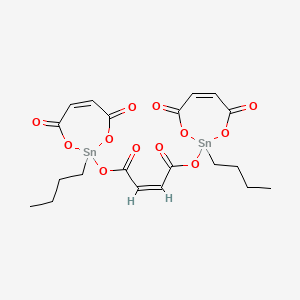
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a hydroxyphenyl group and a piperidinol moiety
Méthodes De Préparation
The synthesis of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazine Ring: The initial step involves the formation of the pyridazine ring through the reaction of hydrazine with a suitable dicarbonyl compound.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group is introduced via a nucleophilic substitution reaction, where a hydroxyphenyl halide reacts with the pyridazine intermediate.
Formation of the Piperidinol Moiety: The final step involves the formation of the piperidinol moiety through a reductive amination reaction, where a piperidine derivative is reacted with the pyridazine-hydroxyphenyl intermediate under reducing conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyridazine ring can be reduced under hydrogenation conditions to form a dihydropyridazine derivative.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides.
Applications De Recherche Scientifique
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the pyridazine ring can interact with enzyme active sites or receptor binding sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
1-(6-(2-Hydroxyphenyl)-3-pyridazinyl)-4-piperidinol can be compared with other similar compounds, such as:
2-Hydroxyphenylpyridazine: Lacks the piperidinol moiety, which may result in different biological activities and chemical reactivity.
4-Piperidinolpyridazine: Lacks the hydroxyphenyl group, which may affect its ability to interact with biological targets.
Hydroxyphenylpiperidine: Lacks the pyridazine ring, which may result in different pharmacological properties.
The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Propriétés
Numéro CAS |
93182-04-8 |
|---|---|
Formule moléculaire |
C15H17N3O2 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
1-[6-(2-hydroxyphenyl)pyridazin-3-yl]piperidin-4-ol |
InChI |
InChI=1S/C15H17N3O2/c19-11-7-9-18(10-8-11)15-6-5-13(16-17-15)12-3-1-2-4-14(12)20/h1-6,11,19-20H,7-10H2 |
Clé InChI |
JGYLUGJSFWBSGA-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NN=C(C=C2)C3=CC=CC=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


